5-Nitro-2-[(2-phenylethyl)amino]benzonitrile
Description
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is a nitrile-substituted aromatic compound featuring a nitro group at the 5-position and a 2-phenylethylamino substituent at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, including the electron-withdrawing nitro group and the lipophilic phenylethyl moiety, which may influence biological activity.
Properties
IUPAC Name |
5-nitro-2-(2-phenylethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-11-13-10-14(18(19)20)6-7-15(13)17-9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWLDHWGXKYWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile typically involves the nitration of 2-[(2-phenylethyl)amino]benzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.
Scientific Research Applications
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenylethylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table compares key structural analogues, highlighting substituent variations and their implications:
Key Observations:
- Electronic Effects: The nitro group stabilizes the nitrile via electron withdrawal, while amino substituents (e.g., pyridinylmethyl) introduce hydrogen-bonding sites .
Commercial Availability and Pricing
- Available Analogues: 5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile: $180/500 mg (Santa Cruz Biotechnology) . 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile: $200/500 mg (TRC) .
Biological Activity
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 764707-23-5
Its structure features a nitro group and an amino group linked to a benzonitrile moiety, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study published in Molecules demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound showed significant cytotoxic effects with an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell growth and survival, similar to other benzamide derivatives .
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, potentially through the activation of caspases .
Case Studies
-
Study on Antitumor Effects :
- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.
- Methodology : In vivo studies were conducted in mice bearing xenograft tumors.
- Results : The treated group exhibited a significant reduction in tumor size compared to the control group, indicating strong antitumor activity.
- Pharmacological Profile :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 284.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 120 - 123 °C |
| Log P (octanol-water partition) | 3.1 |
| Biological Activity | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| PC-3 (Prostate Cancer) | 12 |
| Anti-inflammatory Activity | Not quantified |
Q & A
BQ: What are the recommended synthetic routes for 5-nitro-2-[(2-phenylethyl)amino]benzonitrile?
Methodological Answer:
The synthesis typically involves a nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example:
Intermediate Preparation: Start with 2-chloro-5-nitrobenzonitrile. React with 2-phenylethylamine under NAS conditions (e.g., DMF, K₂CO₃, 80–100°C, 12–24 hours).
Catalytic Coupling: Use Pd-based catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig coupling to improve yield and regioselectivity .
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for isolation.
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
- Optimize temperature to minimize nitro-group reduction side reactions.
BQ: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
HPLC-MS: Confirm molecular weight (theoretical MW: 281.28 g/mol) and detect impurities.
¹H/¹³C NMR: Key signals include:
- Nitro group: δ ~8.2 ppm (aromatic H adjacent to NO₂).
- Benzonitrile: δ ~7.6 ppm (C≡N adjacent aromatic H).
- Phenylethylamine: δ ~3.6 ppm (CH₂NH) and δ ~2.9 ppm (CH₂Ph) .
IR Spectroscopy: CN stretch ~2230 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹ .
Data Validation:
BQ: What solvent systems are optimal for studying its solubility and stability?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM).
- Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks).
- Monitor via HPLC for nitro-group reduction or hydrolysis of the nitrile group.
- Hydrogen Bonding: Solvent interactions (e.g., DMSO hydrogen bonding with the nitrile group) can affect stability; use computational models (DFT) to predict solvation effects .
AQ: How do substituent variations (e.g., nitro position, amine chain length) affect biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs (e.g., 5-nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile ) and test in bioassays (e.g., enzyme inhibition).
- SAR Analysis:
- Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like kinases.
- Longer alkyl chains (e.g., phenylethyl vs. methyl) improve membrane permeability but may reduce solubility .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses with protein targets.
Data Contradictions:
- Some studies report increased activity with nitro groups, while others note off-target effects due to redox activity . Validate via dose-response assays.
AQ: What computational methods resolve contradictions in spectroscopic data for nitrile derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate vibrational frequencies (e.g., CN stretching modes) to match experimental IR data. Discrepancies may arise from solvent effects or anharmonicity .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to explain shifts in NMR signals.
- Case Study: For 2-[(4-fluorophenyl)amino]benzonitrile, DFT calculations corrected assignments of NH proton signals misinterpreted in early studies .
AQ: How can researchers design experiments to assess its potential agrochemical applications?
Methodological Answer:
- Bioactivity Screens:
- Formulation Studies:
- Prepare microemulsions (e.g., Tween-80/ethanol/water) to enhance field stability.
- Measure half-life under UV light to assess photodegradation.
Contradiction Note:
- While nitroaromatics show pesticidal activity, their environmental persistence requires ecotoxicity assessments (e.g., OECD 207 guidelines).
AQ: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Optimization:
- Replace Pd catalysts with cheaper Ni-based systems for cost-effective amination.
- Use flow chemistry to control exothermic reactions (e.g., NAS at high temperatures).
- Byproduct Management:
- Employ scavenger resins (e.g., QuadraSil MP) to remove unreacted amines.
- Monitor nitro-group reduction byproducts (e.g., amine derivatives) via LC-MS.
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
